molecular formula C12H11NO B13805743 2'-Amino-biphenyl-4-OL CAS No. 65975-66-8

2'-Amino-biphenyl-4-OL

Cat. No.: B13805743
CAS No.: 65975-66-8
M. Wt: 185.22 g/mol
InChI Key: XEAJHRZJCLFCSU-UHFFFAOYSA-N
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Description

2’-Amino-biphenyl-4-OL is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with an amino group attached to one ring and a hydroxyl group attached to the other

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Amino-biphenyl-4-OL typically involves the reaction of biphenyl derivatives with appropriate reagents. One common method includes the use of polyaniline derivatives and phenylhydrazine derivatives in the presence of a phthalocyanine metal complex catalyst. The reaction is carried out in a solvent at temperatures ranging from 20°C to 80°C .

Industrial Production Methods: Industrial production of 2’-Amino-biphenyl-4-OL may involve scalable synthesis techniques such as the Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, and Friedel–Crafts reactions . These methods allow for the efficient production of biphenyl derivatives on a large scale.

Chemical Reactions Analysis

Types of Reactions: 2’-Amino-biphenyl-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted biphenyl derivatives .

Comparison with Similar Compounds

Uniqueness: 2’-Amino-biphenyl-4-OL is unique due to its specific combination of amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

65975-66-8

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

4-(2-aminophenyl)phenol

InChI

InChI=1S/C12H11NO/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8,14H,13H2

InChI Key

XEAJHRZJCLFCSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)O)N

Origin of Product

United States

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